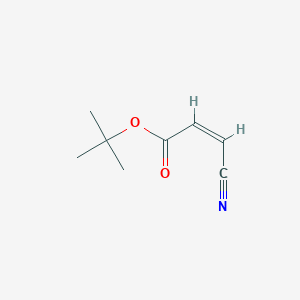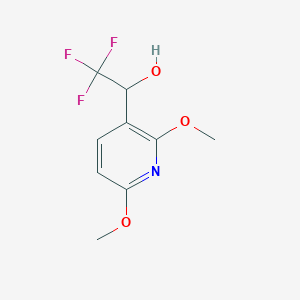
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol is a chemical compound that features a pyridine ring substituted with two methoxy groups at positions 2 and 6, and a trifluoroethanol group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol typically involves the reaction of 2,6-dimethoxypyridine with trifluoroethanol under specific conditions. One common method involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran (THF) at low temperatures, followed by the addition of trifluoroethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups and the trifluoroethanol group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxypyridine: Lacks the trifluoroethanol group, making it less lipophilic.
Trifluoromethylpyridines: Similar in having a trifluoromethyl group but differ in the position and nature of other substituents.
Benzamides: Share some structural similarities but have different functional groups and properties.
Uniqueness
1-(2,6-Dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol is unique due to the combination of its trifluoroethanol and methoxy substituents, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10F3NO3 |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
1-(2,6-dimethoxypyridin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H10F3NO3/c1-15-6-4-3-5(8(13-6)16-2)7(14)9(10,11)12/h3-4,7,14H,1-2H3 |
InChI-Schlüssel |
AORIREZLBHWZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)C(C(F)(F)F)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


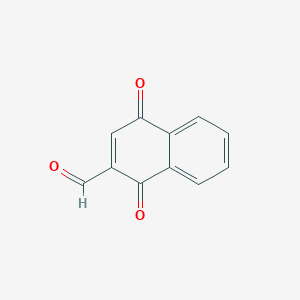
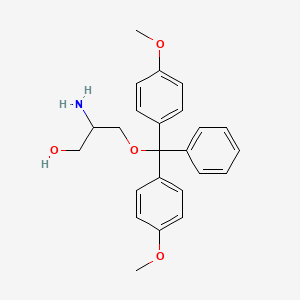
![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)

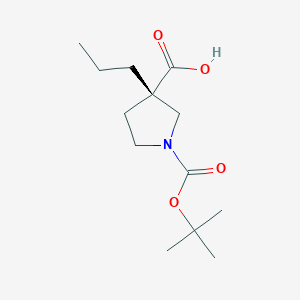
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)
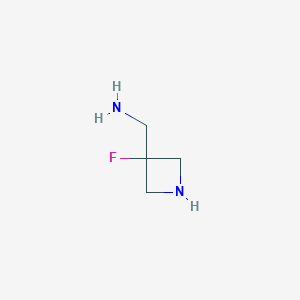
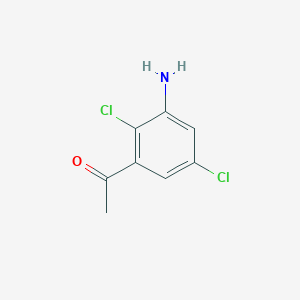


![Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15220786.png)


